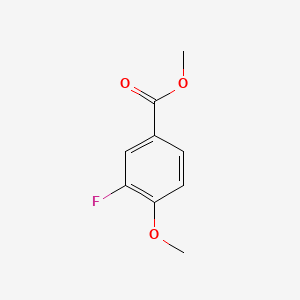

Methyl 3-fluoro-4-methoxybenzoate

Description

The exact mass of the compound Methyl 3-fluoro-4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-fluoro-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKOKYAREMINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343878 | |

| Record name | Methyl 3-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-30-2 | |

| Record name | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-fluoro-4-methoxybenzoate" CAS number

An In-Depth Technical Guide to Methyl 3-fluoro-4-methoxybenzoate (CAS No. 369-30-2)

Abstract

Methyl 3-fluoro-4-methoxybenzoate is a strategically important fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a methyl ester, a methoxy group, and a fluorine atom—provides a valuable scaffold for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this intermediate highly sought after in drug discovery programs.[1][2] This guide provides a comprehensive overview of Methyl 3-fluoro-4-methoxybenzoate, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, key applications in medicinal chemistry, and essential safety and handling protocols for laboratory professionals.

The Strategic Importance of Fluorinated Intermediates in Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The strategic placement of fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to improved pharmacokinetic profiles.[1] Methyl 3-fluoro-4-methoxybenzoate (CAS No. 369-30-2) has emerged as a key player in this field. It offers chemists a pre-functionalized aromatic ring where the ester group can be readily modified (e.g., hydrolysis, amidation), while the fluorine and methoxy groups influence the electronic nature of the ring, guiding further synthetic transformations. Its utility is particularly noted in the synthesis of novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential treatments for neurological disorders.[3][4][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of Methyl 3-fluoro-4-methoxybenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 369-30-2 | [6][7][8] |

| Molecular Formula | C₉H₉FO₃ | [6][7][9] |

| Molecular Weight | 184.16 g/mol | [6][10] |

| Appearance | Solid | [6] |

| Melting Point | 70-71°C | [7][10] |

| Boiling Point | 264°C | [7][10] |

| Density | 1.184 g/cm³ | [7][10] |

| Synonyms | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester | [6][10] |

| InChI Key | MIKOKYAREMINFF-UHFFFAOYSA-N | [6][9] |

Synthesis Protocol: Fischer Esterification

One of the most direct and reliable methods for synthesizing Methyl 3-fluoro-4-methoxybenzoate is the Fischer esterification of its parent carboxylic acid, 3-Fluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a staple of organic synthesis, valued for its efficiency and use of readily available reagents.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-fluoro-4-methoxybenzoate.

Step-by-Step Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask, add 3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

-

Solvent and Catalyst Addition: Add methanol (100 mL) to the flask. Methanol serves as both the solvent and the reactant. While stirring, slowly add concentrated sulfuric acid (2 mL) as the catalyst. The addition is exothermic and should be done cautiously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Causality Insight: Heating accelerates the reaction, which is an equilibrium process. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Workup and Neutralization: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator. Add ethyl acetate (100 mL) and deionized water (50 mL). Carefully add a saturated sodium bicarbonate solution portion-wise until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

-

Self-Validation: Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or hexanes, to afford pure Methyl 3-fluoro-4-methoxybenzoate as a solid.

Applications in Drug Discovery

Methyl 3-fluoro-4-methoxybenzoate is not an active pharmaceutical ingredient (API) itself but rather a critical precursor. Its structure is embedded within more complex molecules to impart desirable properties.

-

Scaffold for Anti-Inflammatory Agents: The parent acid, 3-fluoro-4-methoxybenzoic acid, is a known intermediate in the synthesis of NSAIDs.[3][4] The methyl ester provides a convenient handle for elaboration into more complex structures targeting enzymes like cyclooxygenase (COX).

-

Neurological and Antimicrobial Agents: Derivatives of this scaffold have been explored for various therapeutic applications. For instance, modification of the carboxylic acid group into hydrazides has been used to synthesize oxadiazole derivatives with potential antimicrobial activity.[5] Furthermore, related ester moieties have been incorporated into compounds for the potential treatment of Alzheimer's disease.[5]

Conceptual Synthetic Pathway

The following diagram illustrates conceptually how Methyl 3-fluoro-4-methoxybenzoate can be transformed into a more complex, hypothetical drug candidate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Methyl 3-fluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 7. 3-fluoro-4-methoxy-2-methylbenzoate [chembk.com]

- 8. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [chemicalbook.com]

- 9. PubChemLite - Methyl 3-fluoro-4-methoxybenzoate (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 10. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluoro-4-methoxybenzoate

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 3-fluoro-4-methoxybenzoate, a substituted aromatic ester, represents a key structural motif with significant potential in the development of advanced pharmaceutical intermediates and functional materials. The strategic placement of a fluorine atom and a methoxy group on the benzene ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of Methyl 3-fluoro-4-methoxybenzoate and details the requisite experimental protocols for a thorough characterization, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

Methyl 3-fluoro-4-methoxybenzoate is a solid, crystalline compound at room temperature. Its fundamental identifiers and core physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 3-fluoro-4-methoxybenzoate | |

| CAS Number | 369-30-2 | [2] |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 56 - 59 °C / 132.8 - 138.2 °F | [3] |

| Boiling Point | 109 °C / 228.2 °F @ 1 mmHg | [3] |

*Note: The provided melting and boiling point data are from a safety data sheet for the closely related compound, Methyl 4-fluoro-3-nitrobenzoate, and should be experimentally verified for Methyl 3-fluoro-4-methoxybenzoate.

Experimental Determination of Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is crucial for its application. The following sections detail the standardized protocols for determining the key properties of Methyl 3-fluoro-4-methoxybenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).

-

Sample Preparation: Finely powder a small amount of dry Methyl 3-fluoro-4-methoxybenzoate. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.[4]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[4][5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.[6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While Methyl 3-fluoro-4-methoxybenzoate is a solid at room temperature, its boiling point at reduced pressure is an important property for purification by distillation.

-

Sample Preparation: Place a small amount of the compound into a small test tube. Invert a capillary tube (sealed at one end) and place it in the test tube with the open end submerged in the sample.[7]

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7][8]

-

Heating: Gently heat the side arm of the Thiele tube. A continuous stream of bubbles will emerge from the capillary tube as the sample boils.[7][9]

-

Observation and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

-

Preparation: Add an excess amount of solid Methyl 3-fluoro-4-methoxybenzoate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[10][11]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[10][12]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10]

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-25 mg of Methyl 3-fluoro-4-methoxybenzoate in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.[13][14]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[15][16][17]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[18]

-

Data Acquisition: Place the salt plate in the IR spectrometer and acquire the spectrum.[18]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in Methyl 3-fluoro-4-methoxybenzoate (e.g., C=O of the ester, C-O stretches, C-F stretch, and aromatic C-H and C=C vibrations).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.[19][20]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[21][22]

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak will confirm the molecular weight of the compound.[20]

Applications in Research and Development

The structural features of Methyl 3-fluoro-4-methoxybenzoate make it a valuable building block in medicinal chemistry and materials science. The precursor, 3-fluoro-4-methoxybenzoic acid, is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The ester functionality of Methyl 3-fluoro-4-methoxybenzoate allows for further chemical modifications, such as amidation to create a diverse library of compounds for screening. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[23]

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 3-fluoro-4-methoxybenzoate was not available, based on similar compounds, standard laboratory safety precautions should be followed.[3][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[24][25]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[3][24][25]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][24]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methyl 3-fluoro-4-methoxybenzoate and outlines the necessary experimental protocols for its comprehensive characterization. By following these established methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing its applications in drug discovery and materials science.

References

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 7, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved January 7, 2026, from [Link]

-

Equilibrium Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 7, 2026, from [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved January 7, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved January 7, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 7, 2026, from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved January 7, 2026, from [Link]

-

Sampling of solids in IR spectroscopy | PPTX - Slideshare. (n.d.). Retrieved January 7, 2026, from [Link]

-

Determination of Boiling Point (B.P): (n.d.). Retrieved January 7, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved January 7, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved January 7, 2026, from [Link]

-

How To Run IR Spectroscopy? - Chemistry For Everyone - YouTube. (2025, January 26). Retrieved January 7, 2026, from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved January 7, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (n.d.). Retrieved January 7, 2026, from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved January 7, 2026, from [Link]

-

IR Sample Preparation Techniques | PDF | Infrared | Chemistry - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9). Retrieved January 7, 2026, from [Link]

-

Exp-7 Determination of boiling point of a solid organic compound - YouTube. (2020, July 23). Retrieved January 7, 2026, from [Link]

-

13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved January 7, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Sample Preparation - Western University. (n.d.). Retrieved January 7, 2026, from [Link]

-

Setting up 13C CP/MAS experiments - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 7, 2026, from [Link]

-

The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved January 7, 2026, from [Link]

-

13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

-

Best Practice Guide for Generating Mass Spectra. - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. How To [chem.rochester.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. rsc.org [rsc.org]

- 23. nbinno.com [nbinno.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

A Technical Guide to Methyl 3-fluoro-4-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 3-fluoro-4-methoxybenzoate is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. With a molecular weight of 184.16 g/mol , this compound serves as a critical building block and intermediate in the synthesis of complex molecules, most notably active pharmaceutical ingredients (APIs).[1][2][3] The strategic placement of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an exploration of its applications, and essential safety and handling information for laboratory professionals.

Part 1: Core Physicochemical Properties

Methyl 3-fluoro-4-methoxybenzoate is a white solid at room temperature.[1] Its structure, featuring an ester, a fluoro group, and a methoxy group, provides multiple sites for chemical modification, rendering it a versatile intermediate. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group create a distinct reactivity pattern on the aromatic ring.

Table 1: Key Physicochemical Data for Methyl 3-fluoro-4-methoxybenzoate

| Property | Value | Source(s) |

| Molecular Weight | 184.16 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉FO₃ | [1][2][3] |

| CAS Number | 369-30-2 | [1][2] |

| Melting Point | 70-71 °C | [2][3] |

| Boiling Point | 264 °C | [2][3] |

| Density | 1.184 g/cm³ | [2][3] |

| Appearance | White Solid | [1][4] |

| Synonyms | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester; Methyl 3-fluoro-4-(methyloxy)benzoate | [1][3] |

Part 2: Synthesis and Chemical Reactivity

The most direct and common synthesis of Methyl 3-fluoro-4-methoxybenzoate is through the Fischer esterification of its parent carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This method is widely employed due to its reliability and use of common laboratory reagents.

Synthesis Protocol: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol).

Experimental Protocol:

-

Reaction Setup: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), followed by a saturated brine solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford Methyl 3-fluoro-4-methoxybenzoate as a pure, white solid.

Caption: Fischer esterification workflow for the synthesis of Methyl 3-fluoro-4-methoxybenzoate.

Core Reactivity

Methyl 3-fluoro-4-methoxybenzoate is primarily used as an intermediate. The ester functional group serves two main purposes:

-

Protecting Group: It protects the carboxylic acid from participating in unwanted side reactions during modifications at other positions of the molecule. The ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or KOH).

-

Precursor for Amides: The ester can undergo amidation by reacting with primary or secondary amines to form a wide range of amide derivatives. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Part 3: Applications in Research and Drug Development

While the methyl ester is a direct synthetic intermediate, its utility is best understood through the applications of its parent acid and derivatives. The presence of fluorine is a key feature, as fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, all of which are critical parameters in drug design.[5]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The parent compound, 3-fluoro-4-methoxybenzoic acid, is a vital building block in the synthesis of various NSAIDs.[6][7] These drugs are widely used to manage pain, fever, and inflammation. The structural motif provided by this compound is integral to the pharmacophore of many effective anti-inflammatory agents.

-

Neurodegenerative Disease Research: Derivatives have been investigated for the treatment of Alzheimer's disease.[8] Specifically, 3-fluoro-4-methoxybenzoic acid can be esterified with other moieties to create compounds aimed at targeting pathways involved in the disease's progression.[8]

-

Antimicrobial Agents: The scaffold is used in the synthesis of novel 1,3,4-oxadiazole derivatives, a class of compounds that has shown promising antimicrobial activity.[8]

-

Advanced Organic Synthesis: As a versatile reagent, it serves as a starting point for creating more complex molecules for various research applications in materials science and agrochemicals.[5][7]

Part 4: Safety, Handling, and Storage

Proper handling of Methyl 3-fluoro-4-methoxybenzoate is essential in a laboratory setting. Based on available safety data sheets, the compound is classified as an irritant.

Hazard Identification:

Table 2: Recommended Personal Protective Equipment (PPE) and Handling

| Category | Recommendation | Source(s) |

| Ventilation | Use only outdoors or in a well-ventilated area. | [9][10][11] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [9][10] |

| Skin Protection | Wear protective gloves and a lab coat. Wash skin thoroughly after handling. | [9][10][11] |

| Respiratory | If dust is generated, use a NIOSH/MSHA approved respirator. | [9] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. | [9][10] |

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10][12]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10][12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9][10][12]

Conclusion

Methyl 3-fluoro-4-methoxybenzoate is more than a simple chemical compound; it is a key enabler in the discovery and development of new medicines and materials. Its defined molecular weight of 184.16 g/mol is just the beginning of its story. The compound's true value lies in its versatile structure, which allows chemists to build complex molecular architectures with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher or scientist aiming to leverage its potential in advancing science and technology.

References

-

ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. Retrieved from [Link]

Sources

- 1. Methyl 3-fluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Methyl 3-fluoro-4-methoxybenzoate: Structure, Characterization, and Analysis for the Research Scientist

Introduction: The Significance of Fluorinated Benzoates in Drug Discovery

Methyl 3-fluoro-4-methoxybenzoate is a key structural motif in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the benzene ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, quality control, and application of this versatile compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Methyl 3-fluoro-4-methoxybenzoate, offering field-proven insights into the causality behind experimental choices and a self-validating framework for its characterization.

Molecular Structure and Isomeric Considerations

Methyl 3-fluoro-4-methoxybenzoate possesses a strategically substituted benzene ring that gives rise to a unique spectroscopic fingerprint. Understanding the precise arrangement of these substituents is the first step in interpreting its spectral data.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (ester) |

| ~158.0 (d, J_CF ≈ 250 Hz) | C-F |

| ~150.0 | C-OCH₃ |

| ~125.0 | C-H |

| ~123.0 | C-COOCH₃ |

| ~115.0 (d, J_CF ≈ 20 Hz) | C-H |

| ~112.0 | C-H |

| 56.2 | OCH₃ (methoxy) |

| 52.5 | OCH₃ (ester) |

Interpretation and Causality:

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The carbonyl carbon of the ester appears significantly downfield, as expected. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom, a hallmark of fluorinated aromatic compounds. Smaller two- and three-bond couplings (²J_CF and ³J_CF) will also be observable for the adjacent carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope. [1]2. Acquisition Time: A longer acquisition time with a greater number of scans is necessary to obtain a good signal-to-noise ratio.

-

Proton Decoupling: To simplify the spectrum and enhance the signal, proton decoupling is employed to remove C-H coupling.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1725 | Strong | C=O stretch (aromatic ester) [2] |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretch (ester) [3] |

| ~1100 | Strong | Symmetric C-O-C stretch (ester) [3] |

| ~1280 | Strong | Aryl-F stretch |

Interpretation and Causality:

The IR spectrum is dominated by a strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aromatic ester. [2]The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to an aliphatic ester. The presence of strong C-O stretching bands in the 1300-1000 cm⁻¹ region further confirms the ester functionality. [3]The aromatic C-H and C=C stretching vibrations, as well as the C-F stretch, provide additional evidence for the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [4][5]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of solid Methyl 3-fluoro-4-methoxybenzoate onto the ATR crystal, ensuring good contact.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Sources

1H NMR and 13C NMR spectrum of Methyl 3-fluoro-4-methoxybenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-fluoro-4-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-fluoro-4-methoxybenzoate (CAS No. 369-30-2), a substituted aromatic ester with functionalities common in medicinal chemistry and organic electronics.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering a mechanistic interpretation of the observed chemical shifts and coupling constants. We will explore how the electronic interplay of the fluoro, methoxy, and methyl ester substituents manifests in the NMR spectra, providing a masterclass in spectral interpretation.

Molecular Architecture and Electronic Landscape

To accurately interpret the NMR spectra, one must first understand the molecule's structure and the electronic contributions of its constituent functional groups. The interplay of inductive and resonance (mesomeric) effects governs the electron density at each nucleus, which in turn dictates its chemical shift.

-

Methoxy Group (-OCH₃): This group is a strong resonance electron-donating group (+M) and a moderately strong inductive electron-withdrawing group (-I). Its net effect is to increase electron density at the ortho and para positions of the aromatic ring.

-

Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). It also possesses a resonance-donating effect (+M) via its lone pairs, though this is weaker than its inductive pull.

-

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both induction (-I) and resonance (-M), deactivating the aromatic ring and deshielding adjacent nuclei.

The combination of these effects creates a unique electronic environment for each proton and carbon nucleus, which is then precisely reported by the NMR experiment.

Caption: Structure of Methyl 3-fluoro-4-methoxybenzoate with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (J).

Predicted and Observed Chemical Shifts (δ)

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the downfield region (7.0-8.0 ppm) due to the aromatic ring current.

-

H-6: This proton is ortho to the strongly electron-withdrawing ester group, making it the most deshielded aromatic proton.

-

H-2: This proton is also ortho to the ester group but is shielded by the meta methoxy group. Its chemical shift is expected to be downfield, but slightly upfield relative to H-6.

-

H-5: This proton is ortho to the electron-donating methoxy group and meta to the withdrawing ester group, making it the most shielded of the aromatic protons.

-

-

Methoxy Protons (-OCH₃ at C4): These protons are attached to an oxygen on the aromatic ring and typically appear as a sharp singlet around 3.9 ppm.

-

Ester Methyl Protons (-COOCH₃): These protons are also deshielded by the adjacent oxygen and carbonyl group and appear as a sharp singlet, also typically around 3.9 ppm.

Spin-Spin Coupling: The Influence of Fluorine

A key feature of this spectrum is the presence of ¹H-¹⁹F coupling, which provides invaluable structural confirmation.[3] The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and thus couples to neighboring protons through bonds. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.[4][5]

-

³J (H-F) ortho coupling: The coupling between F-3 and H-2 will be a significant ³J coupling, typically in the range of 7-11 Hz.

-

⁴J (H-F) meta coupling: The coupling between F-3 and H-5 will be a smaller ⁴J coupling, typically around 2-5 Hz.

-

⁵J (H-F) para coupling: Any coupling between F-3 and H-6 is generally too small to be resolved.

The aromatic protons will also exhibit standard ¹H-¹H couplings:

-

³J (H-H) ortho coupling: Between H-5 and H-6 (~8-9 Hz).

-

⁴J (H-H) meta coupling: Between H-2 and H-6 (~2-3 Hz).

This leads to the following predicted multiplicities:

-

H-6: A doublet of doublets (dd) due to coupling with H-5 (ortho) and H-2 (meta).

-

H-2: A doublet of doublets (dd) due to coupling with F-3 (ortho) and H-6 (meta).

-

H-5: A doublet of doublets (dd) due to coupling with H-6 (ortho) and F-3 (meta).

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin couplings in the aromatic region.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.65 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-H2) ≈ 2.0 |

| H-2 | ~7.55 | dd | ³J(H2-F3) ≈ 10.5, ⁴J(H2-H6) ≈ 2.0 |

| H-5 | ~7.15 | d | ³J(H5-H6) ≈ 8.5 |

| Methoxy (-OCH₃) | ~3.92 | s | - |

| Ester Methyl (-COOCH₃) | ~3.88 | s | - |

Note: The multiplicity of H-5 is often observed as a simple doublet if the ⁴J(H5-F3) coupling is too small to be resolved.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, with its chemical shift determined by its local electronic environment.

Predicted and Observed Chemical Shifts (δ)

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically around 165 ppm.

-

Aromatic Carbons (C1-C6): These resonate between 110-160 ppm.

-

C-4 and C-3: The carbons directly attached to the electronegative oxygen and fluorine atoms (C-4 and C-3, respectively) are the most deshielded aromatic carbons. C-3, bearing the fluorine, will be significantly split by ¹J(C-F) coupling.

-

C-1: The ipso-carbon attached to the ester group.

-

C-2, C-5, C-6: The remaining CH carbons, with their shifts influenced by the relative positions of the three substituents. C-5 is expected to be the most upfield due to the shielding effect of the ortho methoxy group.

-

-

Methoxy Carbon (-O CH₃): Found around 56 ppm.

-

Ester Methyl Carbon (-COO CH₃): Found around 52 ppm.

Carbon-Fluorine Coupling: A Definitive Diagnostic Tool

The most informative feature of the ¹³C spectrum for this molecule is the large and distinct splitting caused by carbon-fluorine coupling.[6][7] This coupling occurs over multiple bonds and is highly diagnostic.

-

¹J(C-F): The one-bond coupling between C-3 and F is exceptionally large, typically >240 Hz. This immediately identifies the carbon atom directly attached to fluorine.

-

²J(C-F): The two-bond couplings to C-2 and C-4 are also significant, usually in the range of 15-25 Hz.

-

³J(C-F): The three-bond couplings to C-1 and C-5 are smaller, around 3-8 Hz.

These couplings provide unambiguous assignment of the aromatic carbons, serving as a self-validating system for the structural hypothesis.

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) | ¹³C-¹⁹F Coupling (J_CF, Hz) |

| Carbonyl (C=O) | ~165.2 | - |

| C-3 | ~154.5 | ¹J ≈ 248 |

| C-4 | ~151.0 | ²J ≈ 15 |

| C-1 | ~124.5 | ³J ≈ 4 |

| C-6 | ~123.8 | ⁴J ≈ 2 |

| C-2 | ~117.5 | ²J ≈ 22 |

| C-5 | ~113.2 | ³J ≈ 7 |

| Methoxy (-OCH₃) | ~56.4 | - |

| Ester Methyl (-COOCH₃) | ~52.3 | - |

Experimental Protocol: NMR Data Acquisition

The following represents a standard operating procedure for acquiring high-quality NMR data for a sample such as Methyl 3-fluoro-4-methoxybenzoate.

1. Sample Preparation: a. Weigh approximately 10-15 mg of Methyl 3-fluoro-4-methoxybenzoate directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the tube and vortex gently until the sample is fully dissolved.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical peak shape for the TMS signal. d. Tune and match the ¹H and ¹³C probes to the sample.

3. ¹H NMR Acquisition: a. Load a standard one-pulse proton experiment. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the relaxation delay (d1) to 1-2 seconds. e. Acquire 16-32 scans for a good signal-to-noise ratio. f. Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). g. Reference the spectrum by setting the TMS peak to 0.00 ppm.

4. ¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a 30° pulse angle. d. Set the relaxation delay (d1) to 2 seconds. e. Acquire 1024-2048 scans, as ¹³C is a low-abundance nucleus. f. Apply Fourier transformation with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. g. Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-fluoro-4-methoxybenzoate offers an exemplary case study in modern structural elucidation. The predictable patterns of chemical shifts, governed by substituent electronic effects, are powerfully complemented by the rich detail provided by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) spin-spin couplings. The large, characteristic C-F coupling constants, in particular, provide an unassailable confirmation of the fluorine atom's position on the aromatic ring. This guide demonstrates that a thorough, mechanistically-grounded interpretation of NMR data provides a self-validating and authoritative confirmation of molecular structure, a critical requirement for advancing research in chemistry and the life sciences.

References

- C. A. L. Filgueiras, "Vicinal fluorine-proton coupling constants," Journal of Magnetic Resonance, 133(2), 255-65 (1998).

-

V. Nummert et al., "17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids," Collection of Czechoslovak Chemical Communications, 72(7), 911-932 (2007). Available at: [Link]

-

"Coupling of Protons with Fluorine," ResearchGate, (2007). Available at: [Link]

- J. W. Emsley, L. Phillips, and V. Wray, "Fluorine Coupling Constants," Progress in NMR Spectroscopy, 10, 83-756 (1976).

-

R. L. Lichter and R. E. Wasylishen, "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants," Journal of the American Chemical Society, 97(7), 1808–1811 (1975). Available at: [Link]

-

J. R. Dorgan et al., "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9," Applied and Environmental Microbiology, 81(16), 5434-5442 (2015). Available at: [Link]

- Supporting Information for various benzoic acid derivatives, Royal Society of Chemistry.

-

K. S. Dhami and J. B. Stothers, "13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates," Canadian Journal of Chemistry, 45(3), 233-241 (1967). Available at: [Link]

-

"Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia. Available at: [Link]

-

"Carbon-fluorine coupling constants, n J CF," ResearchGate. Available at: [Link]

- Supporting Information for various benzoic acid derivatives, Royal Society of Chemistry.

-

L. Petrakis and C. H. Sederholm, "NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds," The Journal of Chemical Physics, 35, 1174 (1961). Available at: [Link]

-

"Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm)," ResearchGate. Available at: [Link]

-

A. D. Bond et al., "2-Fluoro-4-(methoxycarbonyl)benzoic acid," Acta Crystallographica Section E, E67(Pt 12), o3241 (2011). Available at: [Link]

- Supporting Information for various methyl benzoate derivatives, Royal Society of Chemistry.

-

Y. Li et al., "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate," Molecules, 12(3), 673-8 (2007). Available at: [Link]

- Supporting Information for various cinnamate derivatives, Royal Society of Chemistry.

-

"Chemical shifts," University College London. Available at: [Link]

-

"Methyl 4-fluoro-3-methoxybenzoate (C9H9FO3)," PubChemLite. Available at: [Link]

-

"methyl 4-methoxybenzoate Proton Full Spectrum," Wired Chemist. Available at: [Link]

-

M. R. Asaruddin et al., "Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives," Borneo Journal of Resource Science and Technology, 5(1), 43-48 (2015). Available at: [Link]

-

Y. Li et al., "Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate," Molecules, 12(3), 673-8 (2007). Available at: [Link]

Sources

- 1. Methyl 3-fluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Analytical Imperative for Substituted Benzoates

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-fluoro-4-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Methyl 3-fluoro-4-methoxybenzoate is a substituted aromatic ester with significant relevance in medicinal chemistry and materials science. As a fluorinated building block, it is integral to the synthesis of novel pharmaceutical agents and other high-value chemical entities.[1] The precise substitution pattern on the benzene ring—a fluorine atom ortho to the ester and meta to the methoxy group—imparts unique chemical properties that can influence biological activity and reaction kinetics. Consequently, unambiguous structural confirmation and purity assessment are paramount during research, development, and quality control.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[2] This guide provides a comprehensive technical overview of the mass spectrometric behavior of Methyl 3-fluoro-4-methoxybenzoate, tailored for researchers, scientists, and drug development professionals. We will delve into the logical underpinnings of method selection, predict fragmentation pathways based on established chemical principles, and provide field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Core Properties

A foundational understanding of the analyte's physicochemical properties is critical for selecting the appropriate analytical strategy. Methyl 3-fluoro-4-methoxybenzoate is a small, relatively nonpolar organic molecule, making it amenable to gas-phase analysis.

| Property | Value | Source |

| CAS Number | 369-30-2 | [3][4] |

| Molecular Formula | C₉H₉FO₃ | [3][5] |

| Molecular Weight | 184.16 g/mol | [3][4] |

| Monoisotopic Mass | 184.05357 Da | [5] |

| Appearance | Solid | [3] |

| Boiling Point | 264 °C | [4] |

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like Methyl 3-fluoro-4-methoxybenzoate, GC-MS with Electron Ionization (EI) is the premier technique for identification.[6] The high-energy (70 eV) electron impact induces reproducible and information-rich fragmentation, creating a unique "fingerprint" mass spectrum for the molecule.[7]

Experimental Workflow: GC-MS

The overall process involves volatilizing the sample, separating it from other components via gas chromatography, and then ionizing and fragmenting it for mass analysis.

Caption: Generalized workflow for GC-MS analysis.

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating starting point, designed for robust performance.

-

Sample Preparation:

-

Accurately weigh and dissolve Methyl 3-fluoro-4-methoxybenzoate in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 10-100 µg/mL. The use of a volatile solvent is critical for efficient vaporization in the GC inlet.[8]

-

-

GC-MS Instrumentation & Conditions:

-

System: Agilent 7890B GC coupled to a 5977B MS Detector (or equivalent).[9]

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This column provides excellent resolution for a wide range of semi-volatile organic compounds.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode (for high sensitivity) or Split mode (e.g., 50:1 for higher concentrations). Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

Rationale: The initial hold ensures efficient focusing of the analyte on the column head. The ramp rate is chosen to ensure good peak shape without excessive analysis time.

-

-

MS Parameters:

-

EI Fragmentation Analysis

The 70 eV EI process generates a radical cation (M•⁺), which is energetically unstable and undergoes predictable fragmentation. The primary cleavage events are dictated by the stability of the resulting fragments and neutral losses.[11] For esters, α-cleavage next to the carbonyl group is a dominant pathway.[12][13]

Caption: Predicted EI fragmentation pathway for Methyl 3-fluoro-4-methoxybenzoate.

Interpretation of Key Fragments:

| m/z | Proposed Structure/Formula | Neutral Loss | Mechanistic Rationale |

| 184 | [C₉H₉FO₃]•⁺ | - | Molecular Ion (M•⁺) . Its presence confirms the molecular weight. |

| 153 | [C₈H₆FO₂]⁺ | •OCH₃ (31 Da) | Base Peak Candidate. α-cleavage resulting in the loss of a methoxy radical from the ester group. This forms a highly stable, resonance-delocalized acylium ion. This is a characteristic fragmentation for methyl benzoates.[14] |

| 169 | [C₈H₆FO₃]•⁺ | •CH₃ (15 Da) | Loss of a methyl radical from the aromatic methoxy ether group. This is a common fragmentation for anisole-type compounds.[15] |

| 125 | [C₇H₆FO]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide from the acylium ion (m/z 153). This is a classic fragmentation pathway for aromatic aldehydes, ketones, and esters.[16] |

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

In drug development and metabolomics, analytes are often in complex aqueous matrices, making LC-MS the method of choice. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular weight information.[7][17] Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Experimental Workflow: LC-MS/MS

Caption: Generalized workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent, typically methanol or acetonitrile, to a final concentration of 0.1-1.0 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

-

-

LC-MS/MS Instrumentation & Conditions:

-

System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S mass spectrometer (or equivalent).

-

Column: ACQUITY UPLC BEH C18 (or equivalent) 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid. Rationale: The acid promotes protonation for positive ion mode ESI.[18]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B, hold for 0.5 min.

-

Linear ramp to 95% B over 4 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 1.5 minutes.

-

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 450°C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS/MS Experiment:

-

Precursor Ion: m/z 185.06 ([M+H]⁺).

-

Collision Energy: Ramped from 10-30 eV to observe the formation of different fragments. Rationale: A ramp allows for the capture of both low-energy (stable) and high-energy (smaller) fragments.

-

-

-

ESI-MS/MS Fragmentation Analysis

Fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.[7][18]

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated Methyl 3-fluoro-4-methoxybenzoate.

Interpretation of Key Fragments:

| Precursor m/z | Product m/z | Proposed Structure/Formula | Neutral Loss | Mechanistic Rationale |

| 185 | - | [C₉H₁₀FO₃]⁺ | - | Precursor Ion ([M+H]⁺) . Protonation likely occurs on the carbonyl oxygen of the ester, the most basic site. |

| 185 | 153 | [C₈H₆FO₂]⁺ | CH₃OH (32 Da) | The most probable fragmentation pathway for a protonated methyl ester is the neutral loss of methanol, leading to the formation of the same stable acylium ion observed in EI-MS. |

| 153 | 125 | [C₇H₆FO]⁺ | CO (28 Da) | As with EI, the acylium ion can subsequently lose carbon monoxide upon higher energy collision, yielding the fluorinated phenyl cation. |

Conclusion

The mass spectrometric analysis of Methyl 3-fluoro-4-methoxybenzoate is straightforward yet requires a rational approach to technique selection and data interpretation. For identity confirmation and routine purity analysis in synthetic chemistry, GC-MS with EI provides a robust and highly specific fingerprint, with the key fragments being the molecular ion at m/z 184 and the acylium ion base peak at m/z 153 . For applications in complex biological or aqueous matrices, such as in drug metabolism studies, LC-MS/MS with ESI is the superior choice. Here, monitoring the transition of the protonated molecule (m/z 185 ) to its primary product ion (m/z 153 ) provides excellent specificity and sensitivity. This guide equips the analytical scientist with the foundational knowledge and validated protocols to confidently analyze this important chemical entity.

References

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]

-

ChemBK. 3-fluoro-4-methoxy-2-methylbenzoate. [Link]

-

Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251. [Link]

-

Nguyen, T. N., et al. (2022). Development of GC-MS for determination of benzene content in food products containing benzoate salts and ascorbic acid. Vietnam Journal of Food Control, 5(2), 101-109. [Link]

-

Ammen, E., & Al-Salhi, R. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. American Journal of Analytical Chemistry, 8, 307-316. [Link]

-

Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5586-5594. [Link]

-

Venter, A. R., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. [Link]

-

Schymanski, E. L., et al. (2014). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Society Reviews, 43(3), 1030-1044. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

H-J, C., & Řezanka, T. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(1), 204-13. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. [Link]

-

Venter, A. R., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. [Link]

-

H-J, C., & Řezanka, T. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. [Link]

-

NIST. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. [Link]

-

PubChemLite. Methyl 3-fluoro-4-methoxybenzoate (C9H9FO3). [Link]

-

Yamada, S., et al. (2012). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 60(2), 47-52. [Link]

-

Zhang, M., et al. (2022). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 11(21), 3467. [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-fluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - Methyl 3-fluoro-4-methoxybenzoate (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 6. gcms.cz [gcms.cz]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. rjstonline.com [rjstonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 15. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. peptid.chem.elte.hu [peptid.chem.elte.hu]

An In-Depth Guide to the FT-IR Analysis of Methyl 3-fluoro-4-methoxybenzoate: From First Principles to Practical Application

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-fluoro-4-methoxybenzoate, a compound of interest in synthetic chemistry and drug development. We will move from the foundational principles governing molecular vibrations to a practical, step-by-step protocol for acquiring a high-fidelity spectrum. The core of this guide lies in the detailed interpretation of the spectral data, where we will dissect the influence of the aromatic ester functionality and the competing electronic effects of the fluoro and methoxy substituents. This document is intended for researchers, scientists, and quality control professionals who utilize FT-IR spectroscopy for structural elucidation and chemical identity verification.

The Molecular Architecture of Methyl 3-fluoro-4-methoxybenzoate

Methyl 3-fluoro-4-methoxybenzoate is a polysubstituted aromatic ester. Its structure is characterized by a central benzene ring, an ester group (-COOCH₃), a fluorine atom, and a methoxy group (-OCH₃). Understanding the interplay of these components is critical for predicting and interpreting its infrared spectrum.

-

Aromatic Ester Core: The ester group attached to the aromatic ring is the most prominent feature. Aromatic esters exhibit characteristic, intense absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds[1][2].

-

Fluoro Substituent (-F): Located meta to the ester group, the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect alters the electron density distribution across the molecule.

-

Methoxy Substituent (-OCH₃): Positioned para to the ester, the methoxy group has a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+R) by donating its lone pair of electrons to the aromatic ring.

The combination of these groups creates a unique electronic environment that influences the vibrational frequencies of the bonds within the molecule, providing a distinct spectral fingerprint.

Caption: Molecular structure of Methyl 3-fluoro-4-methoxybenzoate.

Predicting the Vibrational Landscape: A Theoretical Analysis

The FT-IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). By analyzing the constituent parts of the molecule, we can predict the locations of key absorption bands.

Key Predictions:

-

C=O Stretch: For a typical aromatic ester, the carbonyl stretching vibration appears around 1730-1715 cm⁻¹[1][3]. The final position in our molecule is a result of competing electronic effects. The electron-donating resonance of the para-methoxy group tends to lower the frequency (increase single-bond character), while the strong inductive withdrawal of the meta-fluoro group tends to increase it (strengthen the C=O bond)[4]. The net effect will likely place the peak in the upper end of the typical range, around 1720-1730 cm⁻¹ .

-

C-O Stretches: Esters are known for two distinct C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak[2]. We anticipate a strong, asymmetric C-C-O stretch near 1250-1300 cm⁻¹ and another strong O-C-C stretch around 1100-1130 cm⁻¹ [1]. The aromatic ether linkage of the methoxy group will also contribute a strong C-O stretching band in the 1250-1200 cm⁻¹ region.

-

Aromatic Vibrations: Look for aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ )[5][6]. The C=C in-ring stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region[6][7].

-

Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functionalities will produce C-H stretching absorptions in the 2950-2850 cm⁻¹ range[8][9]. A specific weak band for the methoxy C-H stretch may also be observed around 2850 cm⁻¹[10].

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹ . Its exact position is highly dependent on the molecular environment.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3030 | Weak to Medium |

| C-H Stretch | Methyl groups (-OCH₃, -COOCH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Aromatic Ester | 1730 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1610, 1585, 1520 | Medium, Sharp |

| C-H Bend | Methyl groups | ~1450 | Medium |

| C-C-O Stretch | Ester | 1300 - 1250 | Strong |

| C-O Stretch | Aromatic Ether | 1250 - 1200 | Strong |

| O-C-C Stretch | Ester | 1130 - 1100 | Strong |

| C-F Stretch | Aryl-Fluoride | 1200 - 1150 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Medium to Strong |

A Validated Protocol for High-Fidelity Spectrum Acquisition

To ensure a reproducible and accurate spectrum, a self-validating protocol is essential. For a solid sample like Methyl 3-fluoro-4-methoxybenzoate, Attenuated Total Reflectance (ATR) FT-IR is a rapid and reliable technique that requires minimal sample preparation[11][12].

Experimental Workflow:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Ensure the crystal is completely dry.

-

Acquire a background spectrum. This captures the instrumental and environmental absorptions, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid Methyl 3-fluoro-4-methoxybenzoate powder onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface. Good contact is crucial for a strong signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the ATR crystal using a solvent and wipe.

-

The resulting spectrum should be automatically ratioed against the background. If necessary, apply an ATR correction and a baseline correction using the instrument's software to produce the final, interpretable spectrum.

-

Caption: A validated workflow for FT-IR spectrum acquisition using ATR.

Deciphering the Spectrum: A Region-by-Region Interpretation

Analyzing the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes.

-

4000-2800 cm⁻¹ Region: This region is dominated by C-H stretching vibrations. Expect to see weak, sharp peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds[5]. Just below 3000 cm⁻¹, a more intense set of bands will appear, originating from the symmetric and asymmetric stretching of the two methyl groups[9].

-

1800-1650 cm⁻¹ (Carbonyl Region): The most prominent peak in the entire spectrum will be the sharp, intense C=O stretch of the ester. As predicted, its position around 1725 cm⁻¹ confirms the aromatic ester functionality and reflects the combined electronic influences of the substituents[4][8].

-

1650-1000 cm⁻¹ (Mixed Functional Group Region): This area is rich with information.

-

A series of medium-intensity peaks between 1610-1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring[6].

-

The region from 1300-1000 cm⁻¹ will be dominated by several strong absorptions. These are the critical C-O stretching bands of the ester group and the methoxy group's ether linkage[1][3]. A particularly strong and broad feature around 1270 cm⁻¹ is likely a composite of the asymmetric C-C-O ester stretch and the aryl-O stretch of the methoxy group. The second ester C-O stretch should be clearly visible near 1115 cm⁻¹ .

-

The strong C-F stretching vibration is also expected in this region, often coupled with other vibrations, contributing to the complexity between 1200-1150 cm⁻¹ .

-

-

Below 1000 cm⁻¹ (Fingerprint Region): This region contains complex vibrations, including C-H out-of-plane (OOP) bending, that are unique to the overall molecular structure and substitution pattern. The specific pattern of bands here provides a definitive fingerprint for Methyl 3-fluoro-4-methoxybenzoate.

Conclusion

The FT-IR spectrum of Methyl 3-fluoro-4-methoxybenzoate is a powerful tool for its unambiguous identification. The key spectral landmarks—the sharp carbonyl peak near 1725 cm⁻¹, the distinct C-H stretches above and below 3000 cm⁻¹, the complex of strong C-O and C-F stretches between 1300-1100 cm⁻¹, and the unique pattern in the fingerprint region—all serve to confirm the molecule's structure. By understanding the underlying principles of how the molecular architecture dictates the vibrational spectrum, researchers can confidently use FT-IR for routine quality control, reaction monitoring, and structural verification in the development of novel chemical entities.

References

-